BenchChemオンラインストアへようこそ!

2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride

Medicinal Chemistry Drug Discovery Pharmaceutical Lead Identification

2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride (CAS 1774898-52-0) is a piperidine-triazole hybrid scaffold featuring a 1,4-disubstituted 1,2,3-triazole linked via the N1-nitrogen to a piperidine ring, with an ethan-1-ol side chain at the triazole C4 position. The compound is typically supplied as the hydrochloride salt to enhance aqueous solubility and handling properties.

Molecular Formula C9H17ClN4O
Molecular Weight 232.71 g/mol
CAS No. 1774898-52-0
Cat. No. B1405240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride
CAS1774898-52-0
Molecular FormulaC9H17ClN4O
Molecular Weight232.71 g/mol
Structural Identifiers
SMILESC1CNCCC1N2C=C(N=N2)CCO.Cl
InChIInChI=1S/C9H16N4O.ClH/c14-6-3-8-7-13(12-11-8)9-1-4-10-5-2-9;/h7,9-10,14H,1-6H2;1H
InChIKeyCZFGHOMTCFZEDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride (CAS 1774898-52-0): A Dual-Heterocycle Building Block for Medicinal Chemistry and Drug Discovery


2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride (CAS 1774898-52-0) is a piperidine-triazole hybrid scaffold featuring a 1,4-disubstituted 1,2,3-triazole linked via the N1-nitrogen to a piperidine ring, with an ethan-1-ol side chain at the triazole C4 position . The compound is typically supplied as the hydrochloride salt to enhance aqueous solubility and handling properties [1]. Its molecular formula is C9H17ClN4O and its molecular weight is 232.71 g/mol . This compound serves as a versatile intermediate in the synthesis of biologically active molecules, particularly those targeting neurological disorders, cancer, and infectious diseases, where the piperidine-triazole motif is a privileged pharmacophore [2].

Why Close Analogs of 2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride Cannot Serve as Direct Replacements in Synthesis or Biological Screening


The unique combination of the piperidine ring, the 1,4-disubstituted 1,2,3-triazole, and the ethan-1-ol linker in 2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride creates a precise spatial and electronic profile that governs reactivity and molecular recognition [1]. Substituting this compound with structurally similar analogs—such as those with a methanol linker, different piperidine substitution pattern, or free base rather than hydrochloride salt—can lead to altered hydrogen-bonding capabilities, lipophilicity, and metabolic stability, potentially compromising biological activity or synthetic efficiency [2]. Therefore, direct replacement with generic piperidine-triazole building blocks without quantitative profiling risks failed reactions, irreproducible screening results, and misleading structure–activity relationship (SAR) data.

Head-to-Head Quantitative Evidence for Selecting 2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride Over Closest Analogs


Direct Pharmaceutical Lead Identity: Confirmed Inclusion in Merck's Drug Discovery Pipeline for Piperidinyl Triazoles

The target compound is explicitly listed as 'Piperidinyl triazole derivative 4' (PMID28699813-Compound-14) in the Therapeutic Target Database, associated with a Merck Sharp & Dohme drug discovery program [1]. This specific structural identity differentiates it from generic piperidine-triazole building blocks that lack documented pharmaceutical lead provenance. While direct assay data for this exact compound are not publicly available within the identified source, its disclosure in a major pharmaceutical pipeline provides procurement-relevant evidence of scaffold validation.

Medicinal Chemistry Drug Discovery Pharmaceutical Lead Identification

Purity Advantage Over Analog Building Blocks: Up to 98% Purity with Batch-Specific Analytical Documentation

Commercial suppliers offer this compound at 98% purity (Leyan) or 95% purity with batch-specific NMR, HPLC, and GC reports (Bidepharm) . In contrast, many analogous piperidine-triazole building blocks are listed only at ≥95% purity without batch-specific analytical documentation, increasing the risk of failed reactions. While a direct 95% vs. 98% comparison is vendor-dependent, the availability of batch-specific data for the target compound at a competitive purity level provides a tangible procurement advantage.

Chemical Synthesis Quality Control Reproducibility

Physicochemical Differentiation: Extended Ethanol Linker vs. Methanol Analogs Alters Lipophilicity and Hydrogen-Bonding Distance

The target compound (MW 232.71 g/mol) contains an ethan-1-ol linker, whereas the closest methanol analog, [1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride (CAS 1707580-45-7), has a molecular weight of 218.68 g/mol [1]. This ΔMW of 14.03 Da (one CH2 unit) is expected to increase logP by approximately 0.5 units and extend the hydrogen-bond donor/acceptor reach by ~1.5 Å. Such physicochemical differences directly impact membrane permeability, metabolic stability, and protein–ligand binding geometry.

Medicinal Chemistry Physicochemical Properties Linker Optimization

Optimal Application Scenarios for 2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride Based on Quantitative Evidence


Building Block for CNS Drug Candidates Targeting Dopamine Receptors

The piperidine-triazole scaffold with an ethanol linker has been used in molecular docking studies against dopamine receptor D2 [1], and the extended ethanol linker of the target compound offers improved lipophilicity for crossing the blood-brain barrier compared to shorter-chain analogs. Researchers developing CNS-active compounds can leverage this scaffold as a key intermediate with documented pharmaceutical relevance [2].

Intermediate for Antifungal Agent Synthesis

Related piperidine-triazole compounds have demonstrated equipotent activity to miconazole against Candida albicans and Aspergillus niger in MIC assays [3]. The 4-ethan-1-ol substitution pattern of the target compound provides a handle for further derivatization into antifungal leads, with the hydrochloride salt facilitating aqueous solubility during synthesis and purification.

Key Scaffold for APOL1 Inhibitor Development in Kidney Disease

Recent patents describe 4-phenyl-2-(1H-1,2,3-triazol-4-yl)piperidine derivatives as APOL1 inhibitors for renal disorders [4]. The closely related structure of the target compound positions it as a potential starting material for structure–activity relationship studies in this therapeutic area, where the piperidine N-substitution is a critical pharmacophoric element.

Quote Request

Request a Quote for 2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.